(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
Properties
Molecular Formula |
C25H31NO10 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H31NO10/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11/h2-4,12,14,16-18,20-21,23,27-30,33H,1,5-10H2,(H,31,32)/t12-,14-,16+,17+,18-,20+,21+,23?,24+,25-/m1/s1 |
InChI Key |
OZQAAEZUQYITNF-WISLHUINSA-N |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O)O |
Canonical SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuroisoquinoline Core
- The benzofuroisoquinoline nucleus is synthesized through a sequence of cyclization reactions starting from appropriately substituted phenolic and isoquinoline precursors.
- Key steps include oxidative cyclization to form the furo ring fused to the isoquinoline, followed by hydrogenation to achieve the octahydro derivative with controlled stereochemistry at positions 4R, 4aS, 7R, 7aR, and 12bS.
- Hydroxyl groups at positions 4a and 7 are introduced via selective oxidation or hydroxylation reactions.
- The prop-2-enyl (allyl) group at position 3 is typically installed by allylation reactions using allyl bromide or allyl chloride under basic conditions.
Preparation of the Sugar Moiety
- The sugar portion, a 3,4,5-trihydroxyoxane-2-carboxylic acid, is prepared from monosaccharide precursors such as glucose derivatives.
- Protection and deprotection strategies are employed to selectively functionalize the sugar hydroxyl groups while introducing the carboxylic acid at the 2-position.
- Stereochemical control is maintained to ensure the (2S,3S,4S,5R) configuration.
Coupling of the Core and Sugar
- The benzofuroisoquinoline core is linked to the sugar moiety through an ether bond at the 6-position of the sugar ring.
- This coupling is achieved by activating the sugar hydroxyl group (e.g., as a leaving group like a triflate or tosylate) and performing nucleophilic substitution with the hydroxy group on the benzofuroisoquinoline.
- Reaction conditions are optimized to preserve stereochemistry and avoid side reactions.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as high-performance liquid chromatography.
- Structural confirmation is performed using nuclear magnetic resonance spectroscopy, mass spectrometry, and optical rotation measurements to verify stereochemistry.
Data Table Summarizing Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Phenolic and isoquinoline precursors, oxidative cyclization | Formation of benzofuroisoquinoline core |
| 2 | Hydrogenation | Catalytic hydrogenation (Pd/C or similar) | Octahydro derivative with stereocontrol |
| 3 | Allylation | Allyl bromide, base (e.g., K2CO3) | Introduction of prop-2-enyl substituent |
| 4 | Sugar preparation | Protection/deprotection, oxidation | Synthesis of 3,4,5-trihydroxyoxane-2-carboxylic acid |
| 5 | Coupling | Activated sugar derivative, nucleophilic substitution | Formation of ether linkage between sugar and core |
| 6 | Purification and analysis | Chromatography, NMR, MS | Isolation and confirmation of target compound |
Chemical Reactions Analysis
Functional Group Reactivity
A. Carboxylic Acid Group (-COOH)
-
Esterification : Reacts with alcohols (e.g., ethanol) under acidic catalysis to form esters .
-
Amidation : Forms amides with primary/secondary amines via coupling reagents like DCC or EDC .
-
Salt Formation : Neutralizes with bases (e.g., NaOH) to yield carboxylate salts .
B. Hydroxyl Groups (-OH)
-
Acetylation : Reacts with acetic anhydride to form acetylated derivatives .
-
Oxidation : Tertiary alcohols in the oxane ring may resist oxidation, while secondary alcohols could form ketones under strong oxidizers (e.g., CrO3) .
-
Glycosylation : Hydroxyls on the oxane ring participate in glycosidic bond formation with sugars .
C. Allyl Group (Prop-2-enyl)
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the double bond to a single bond .
-
Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxides .
Table 1: Stability Under Controlled Conditions
Synthetic Modifications
A. Selective Protection/Deprotection
-
Siloxane Protection : Tert-butyldimethylsilyl (TBDMS) groups shield primary hydroxyls during multi-step syntheses .
-
Carboxylic Acid Activation : Converted to acyl chlorides (SOCl₂) for nucleophilic substitution .
B. Structural Analog Synthesis
Biochemical Interactions
-
Enzyme Inhibition : The carboxylic acid moiety chelates metal ions in enzymes (e.g., metalloproteases) .
-
Phase II Metabolism : Glucuronidation occurs at hydroxyl groups, forming water-soluble conjugates .
Catalytic Reactions
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug development.
Medicine: Its unique structure and functional groups make it a candidate for studying interactions with biological targets.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with these targets, influencing their activity and function. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuroisoquinoline Derivatives
Key Insights :
- The glucuronic acid unit in the target compound distinguishes it from other benzofuroisoquinoline derivatives, likely improving water solubility and enabling renal excretion .
- Prop-2-enyl and cyclopropyl-methyl substituents in analogs modulate receptor binding affinity; the former may enhance interaction with hydrophobic pockets in target proteins .
Glycosidic Conjugates
Research Findings and Functional Implications
Structural and Crystallographic Data
- Crystal Packing : Similar to and , the target compound’s glucuronic acid moiety may form O–H···O hydrogen bonds, creating chain-like structures in the solid state. Weak C–H···π interactions could stabilize molecular alignment .
- Conformational Flexibility: The benzofuroisoquinoline core likely adopts a chair conformation for six-membered rings, with slight distortion in the lactone ring (observed in analogous structures) .
Pharmacological Potential
- Opioid Receptor Interaction: The benzofuroisoquinoline scaffold resembles salvinorin A derivatives (), which are κ-opioid receptor agonists. The prop-2-enyl group may enhance binding affinity .
- Antioxidant Activity: Hydroxyl groups on the glucuronic acid unit could confer mild antioxidant properties, though less potent than phenylpropenoids in Populus buds () .
Q & A
Q. How can chemical software streamline the integration of sensory and analytical data (e.g., in stability studies)?
- Methodological Answer : Deploy platforms like LabWare LIMS to correlate HPLC purity data with stability-indicating parameters (e.g., degradation products under thermal stress). For sensory analysis (e.g., color changes), use machine learning tools (e.g., TensorFlow) to classify visual data and link to spectroscopic trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
